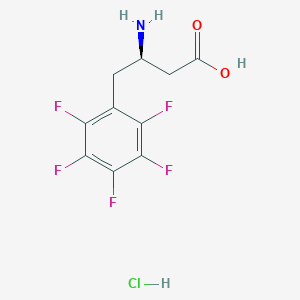

(R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride

Description

“(R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride” is a fluorinated amino acid derivative featuring a perfluorophenyl (C₆F₅) substituent and a hydrochloride salt. The perfluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and resistance to oxidative degradation. The hydrochloride salt improves aqueous solubility, facilitating its use in physiological environments.

Properties

IUPAC Name |

(3R)-3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFVLTJRIMBREK-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate perfluorinated benzene derivative and a suitable amino acid precursor.

Formation of the Intermediate: The perfluorinated benzene derivative undergoes a nucleophilic substitution reaction with the amino acid precursor under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-amino-4-(perfluorophenyl)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify the perfluorinated phenyl ring or the amino group.

Substitution: The perfluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorinated phenyl ring.

Scientific Research Applications

®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving perfluorinated compounds.

Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of advanced materials with specific chemical resistance and stability properties.

Mechanism of Action

The mechanism of action of ®-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The perfluorinated phenyl group can enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between “(R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride” and its analogs lies in the fluorinated aromatic substituent. Below is a comparison with “(R)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride” (), a structurally related compound:

Key Research Findings

This could enhance affinity for electron-rich binding pockets . Steric bulk of C₆F₅ may reduce conformational flexibility compared to 4-CF₃, impacting molecular recognition.

Metabolic Stability: Perfluorinated aromatics resist metabolic oxidation more effectively than mono- or tri-fluorinated groups, as seen in comparative studies of fluorinated prodrugs .

Physicochemical Properties :

- The higher molecular weight and fluorine content of the perfluorophenyl analog likely increase lipophilicity (LogP), which could improve blood-brain barrier penetration but reduce aqueous solubility.

Limitations and Gaps

- Direct pharmacological or pharmacokinetic data for “this compound” are absent in the provided evidence. Comparisons rely on structural extrapolation and analogs like the 4-CF₃ derivative .

Biological Activity

(R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activity

The compound has been primarily studied for its role as a neurotransmitter modulator , which may influence synaptic transmission and neuronal signaling pathways. The presence of the perfluorophenyl group is believed to enhance its binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting neurological disorders.

The mechanism through which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The perfluorinated phenyl group contributes to increased binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules.

Key Mechanisms:

- Neurotransmitter Release Modulation : In vitro studies indicate that this compound can modulate neurotransmitter release, suggesting its potential role as a neuromodulator.

- Binding Affinity : The unique structure enhances hydrophobic interactions, potentially increasing binding strength compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Neurotransmitter modulation | Perfluorinated phenyl group enhances binding affinity |

| Phenylbutyric acid | Structure | Anti-inflammatory properties | Lacks fluorination |

| Perfluorobutanoic acid | Structure | Chemical stability | Similar stability due to fluorination |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Neuromodulation Studies : Research has shown that compounds with similar structures can influence neurotransmitter systems, indicating that this compound may have therapeutic implications in treating neurological disorders. In vitro assays demonstrated significant modulation of neurotransmitter release.

- Anti-inflammatory Potential : Given the anti-inflammatory activities observed in related compounds, it is hypothesized that this compound may possess similar properties, warranting further investigation into its therapeutic applications in inflammation-related conditions.

- Binding Studies : Preliminary binding studies suggest enhanced interaction with specific receptors due to the perfluorinated moiety, which could lead to novel therapeutic strategies for drug development targeting various biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-amino-4-(perfluorophenyl)butanoic acid hydrochloride, and how can racemization be minimized during synthesis?

- Methodological Answer: The compound is synthesized via asymmetric hydrogenation or enzymatic resolution to preserve stereochemistry. Mild reaction conditions (e.g., low temperature, pH control) are critical to prevent racemization. Evidence from Sitagliptin intermediate synthesis shows that using chiral catalysts like Ru-BINAP complexes or immobilized enzymes (e.g., lipases) improves enantiomeric excess (≥99% ee) . Monitoring reaction progress via chiral HPLC (CSP columns) ensures stereochemical fidelity .

Q. How can researchers determine enantiomeric purity and confirm the (R)-configuration of this compound?

- Methodological Answer: Chiral analytical methods such as polarimetry (specific rotation: +13.5° to +17.5° for Boc-protected derivatives) and HPLC with chiral stationary phases (CSPs) are standard . X-ray crystallography or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can resolve configuration ambiguities . Mass spectrometry coupled with ion mobility spectroscopy may further validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: While direct safety data for this compound is limited, analogous amino acid hydrochlorides require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, goggles), work in fume hoods, and follow protocols for hygroscopic or acidic compounds. Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the perfluorophenyl group influence the compound’s bioavailability and target binding in DPP-4 inhibitor design?

- Methodological Answer: Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. Molecular docking studies (e.g., Glide or AutoDock) reveal that the perfluorophenyl group engages in hydrophobic interactions with DPP-4’s S2 pocket, increasing binding affinity. Comparative SAR studies with chlorophenyl or trifluorophenyl analogs show ≥10-fold potency differences, highlighting fluorine’s electronic effects .

Q. What strategies resolve low yields in coupling reactions involving this compound during peptide synthesis?

- Methodological Answer: Activate the carboxylic acid using HATU/DIPEA or EDCl/HOBt to form stable active esters. Microwave-assisted synthesis (50–80°C, 10–30 min) improves coupling efficiency. Protecting the amino group with Boc or Fmoc prevents side reactions. Post-reaction purification via flash chromatography (C18 silica, MeCN/H2O gradient) isolates products in ≥95% purity .

Q. How can computational modeling guide structural modifications to enhance inhibitory activity against LTA4H or related enzymes?

- Methodological Answer: Density Functional Theory (DFT) calculations optimize the compound’s conformation for target binding. Molecular dynamics simulations (e.g., AMBER or GROMACS) assess stability of enzyme-ligand complexes. Modifications like introducing bicyclic amines (e.g., 2-aza-bicyclo[2.2.1]heptane) improve steric complementarity with LTA4H’s active site, as shown in recent DPP-4 inhibitor designs .

Q. What analytical techniques identify and quantify degradation products under accelerated stability testing?

- Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS or UPLC-PDA detect major impurities. Quantify degradation using validated HPLC methods (e.g., C18 column, 0.1% TFA in H2O/MeCN). Structural elucidation via HRMS and ¹H/¹³C NMR confirms degradation pathways, such as dehalogenation or ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.